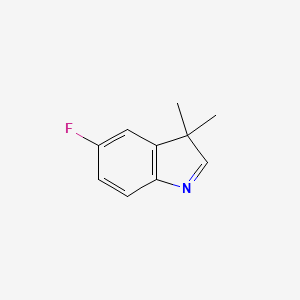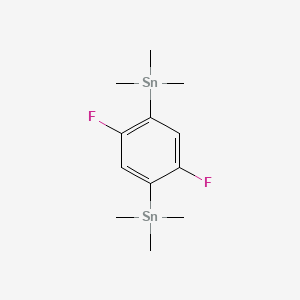
(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a difluorophenylene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) typically involves the reaction of 2,5-difluorobenzene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include elevated temperatures and the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for (2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive organotin compounds.
化学反応の分析
Types of Reactions
(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane groups can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Stille coupling reactions, where it reacts with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as halides or organometallic compounds can be used under conditions that promote nucleophilic attack.
Stille Coupling: Palladium catalysts are commonly used in Stille coupling reactions, with solvents like THF or toluene and elevated temperatures to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Stille coupling reactions, the product would be a new organic compound with a carbon-carbon bond formed between the difluorophenylene core and the coupling partner .
科学的研究の応用
(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) has several scientific research applications:
Organic Electronics: It is used in the synthesis of organic semiconductors for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs).
Materials Science: The compound is utilized in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules through coupling reactions.
作用機序
The mechanism by which (2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) exerts its effects is primarily through its ability to participate in coupling reactions. The trimethylstannane groups act as leaving groups, allowing the difluorophenylene core to form new bonds with other molecules. This reactivity is facilitated by the presence of catalysts, such as palladium, which help to activate the compound and promote the desired chemical transformations .
類似化合物との比較
Similar Compounds
(3,3’-Difluoro-[2,2’-bithiophene]-5,5’-diyl)bis(trimethylstannane): Similar in structure but with a bithiophene core instead of a phenylene core.
(5,5’-(2,5-difluoro-1,4-phenylene)bis(thiophene-5,2-diyl))bis(trimethylstannane): Contains thiophene units attached to the difluorophenylene core.
Uniqueness
(2,5-Difluoro-1,4-phenylene)bis(trimethylstannane) is unique due to its specific electronic properties conferred by the difluorophenylene core and the trimethylstannane groups. These properties make it particularly useful in the field of organic electronics, where it can be used to create materials with high electron mobility and stability .
特性
分子式 |
C12H20F2Sn2 |
|---|---|
分子量 |
439.7 g/mol |
IUPAC名 |
(2,5-difluoro-4-trimethylstannylphenyl)-trimethylstannane |
InChI |
InChI=1S/C6H2F2.6CH3.2Sn/c7-5-1-2-6(8)4-3-5;;;;;;;;/h1,4H;6*1H3;; |
InChIキー |
AFWDDLITVVWKNU-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C1=CC(=C(C=C1F)[Sn](C)(C)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




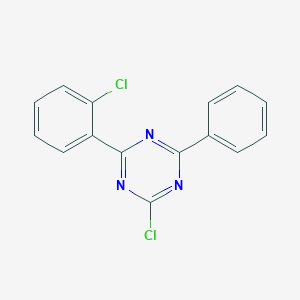
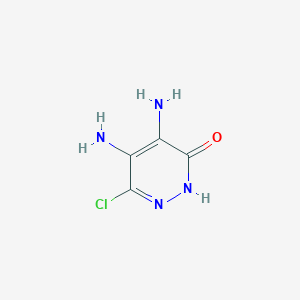
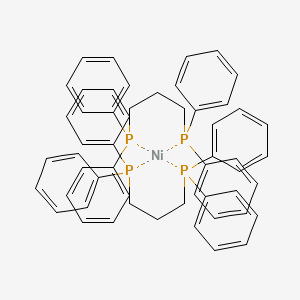

![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)


![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)
